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Compound of Interest

Compound Name:

(2-Fluoro-4-

methoxyphenyl)hydrazine

hydrochloride

Cat. No.: B591565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules, such as those

containing the indole scaffold, is a widely adopted strategy in medicinal chemistry to enhance

metabolic stability and modulate physicochemical properties. This guide provides a detailed

spectroscopic comparison of fluorinated methoxy-indoles with their non-fluorinated analogs,

supported by experimental data from nuclear magnetic resonance (NMR), infrared (IR), and

ultraviolet-visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison
The introduction of a fluorine atom to the indole ring significantly influences its electronic

environment, leading to characteristic shifts in spectroscopic data. The following tables

summarize the key spectroscopic parameters for representative fluorinated and non-fluorinated

methoxy- and methyl-substituted indoles, allowing for a direct comparison.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data of Substituted Indoles
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Compound Position
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

¹⁹F NMR (δ,
ppm)

Reference

5-Fluoro-3-

methyl-1H-

indole

5-F

7.89 (s, 1H),

7.27–7.25 (m,

1H), 7.23 (dd,

J = 9.6, 2.4

Hz, 1H), 7.03

(s, 1H), 6.95

(td, J = 9.0,

2.5 Hz, 1H),

2.31 (d, J =

0.6 Hz, 3H)

158.76,

156.77,

132.84,

128.83,

128.76,

123.49,

112.02,

111.59,

111.52,

110.38,

110.17,

103.91,

103.73, 9.70

-125.24 [1]

6-Fluoro-3-

methyl-1H-

indole

6-F

7.88 (s, 1H),

7.49 (dd, J =

8.6, 5.4 Hz,

1H), 7.04 (dd,

J = 9.7, 2.2

Hz, 1H), 6.96

(s, 1H), 6.91

(td, J = 9.6,

2.2 Hz, 1H),

2.34 (s, 3H)

161.10,

159.22,

136.29,

136.19,

125.05,

121.86,

119.65,

119.57,

111.96,

108.03,

107.83,

97.42, 97.21,

9.72

-121.75 [1]

5-Methoxy-3-

methyl-1H-

indole

5-OCH₃ 7.79 (s, 1H),

7.25 (d, J =

8.7 Hz, 1H),

7.03 (d, J =

2.3 Hz, 1H),

6.97 (s, 1H),

6.87 (dd, J =

8.7, 2.4 Hz,

154.01,

131.53,

128.75,

122.53,

112.18,

111.74,

111.58,

N/A [1]
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1H), 3.90 (s,

3H), 2.33 (s,

3H)

100.81,

56.05, 9.81

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compound IR (cm⁻¹) UV-Vis (λmax, nm) Reference

5-Methoxy-1H-indole-

2-carboxylic acid

3381 (N-H), 2994-

2839 (C-H), 1695

(C=O), 1259 (C-O)

Not specified [2][3][4]

Indole (general)

~3400 (N-H), ~3100-

3000 (Ar C-H), ~1600-

1450 (C=C)

~270-290

Fluorinated Indoles

(general)

C-F stretching bands

typically appear in the

1400-1000 cm⁻¹

region.

The introduction of

fluorine can cause

shifts in the absorption

maxima.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are

representative protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C

NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

[1]
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¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are

referenced to the residual solvent peak.

¹³C NMR: Spectra are recorded with proton decoupling.

¹⁹F NMR: Chemical shifts are reported relative to an external standard such as CFCl₃ (δ 0

ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

Parameters: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted

from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: The sample is dissolved in a suitable UV-grade solvent, such as

methanol or ethanol, to a concentration that gives an absorbance reading within the linear

range of the instrument (typically below 1.5).

Data Acquisition:

Instrumentation: A UV-Vis spectrophotometer is used.

Parameters: The spectrum is recorded over a wavelength range of approximately 200-800

nm. The solvent is used as a blank.

Visualizations
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Workflow for Spectroscopic Analysis of Novel
Fluorinated Methoxy-Indoles
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a newly synthesized fluorinated methoxy-indole, from initial purity

assessment to detailed structural elucidation and comparison with its non-fluorinated analog.
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Caption: Workflow for the spectroscopic analysis of fluorinated methoxy-indoles.

This guide highlights the key spectroscopic differences between fluorinated and non-fluorinated

methoxy-indoles, providing a foundational resource for researchers in the field. The presented

data and protocols facilitate the characterization and comparison of these important classes of

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
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